What is the CAS registry number for (1-Bromo-3-phenylpropyl)benzene
What is the CAS registry number for (1-Bromo-3-phenylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (1-Bromo-3-phenylpropyl)benzene, a halogenated derivative of 1,3-diphenylpropane. The document details its chemical identity, proposed synthesis via benzylic bromination, predicted physicochemical properties, and potential applications as a versatile intermediate in organic synthesis, particularly within the realm of drug discovery and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data from structurally related molecules to provide a robust framework for its use in a research and development setting.
Chemical Identity and Structure
(1-Bromo-3-phenylpropyl)benzene, systematically named 1-bromo-1,3-diphenylpropane, is an organic compound featuring a propane backbone substituted with two phenyl groups and a bromine atom. The bromine is located at a benzylic position, which significantly influences its reactivity.
| Identifier | Value |
| CAS Registry Number | 21460-80-0 |
| Systematic Name | 1-bromo-1,3-diphenylpropane |
| Molecular Formula | C₁₅H₁₅Br |
| Molecular Weight | 275.18 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CCC(C2=CC=CC=C2)Br |
| InChI Key | KXXKAPVCOQGZGB-UHFFFAOYSA-N |
The presence of the bromine atom at the benzylic position makes the carbon atom electrophilic and susceptible to nucleophilic substitution reactions. The two phenyl groups contribute to the molecule's overall lipophilicity and potential for π-π stacking interactions in biological systems.
Synthesis of (1-Bromo-3-phenylpropyl)benzene
A plausible and efficient method for the synthesis of (1-Bromo-3-phenylpropyl)benzene is the free-radical bromination of 1,3-diphenylpropane at the benzylic position. This reaction is regioselective due to the enhanced stability of the resulting benzylic radical intermediate. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.
Caption: Proposed reaction mechanism for the synthesis of (1-Bromo-3-phenylpropyl)benzene.
Experimental Protocol: Benzylic Bromination of 1,3-Diphenylpropane
Materials:
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1,3-Diphenylpropane
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N-Bromosuccinimide (NBS)
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A radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)
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Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenylpropane (1.0 eq) in anhydrous CCl₄.
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Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
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Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate the initiation of the radical reaction.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and the less dense succinimide floats on the surface.
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine), and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude (1-Bromo-3-phenylpropyl)benzene by column chromatography on silica gel or by vacuum distillation.
Physicochemical Properties (Predicted)
Due to the scarcity of experimental data, the following physicochemical properties are predicted based on the structure of (1-Bromo-3-phenylpropyl)benzene and data from analogous compounds. These values should be considered as estimates pending experimental verification.
| Property | Predicted Value | Basis for Prediction |
| Appearance | Colorless to pale yellow liquid | Based on similar alkyl-aromatic bromides. |
| Boiling Point | > 200 °C at atmospheric pressure | Higher than 1,3-diphenylpropane due to increased molecular weight and polarity. |
| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. |
| Density | ~1.2 g/mL | Increased density compared to the non-brominated precursor due to the presence of bromine. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, acetone). | The large non-polar hydrocarbon structure dominates, making it immiscible with water but soluble in organic solvents. |
| Refractive Index | ~1.58 | Expected to be higher than 1,3-diphenylpropane. |
Reactivity and Synthetic Utility
The key to the synthetic utility of (1-Bromo-3-phenylpropyl)benzene lies in the reactivity of the benzylic carbon-bromine bond. This bond is susceptible to a variety of transformations, making the compound a valuable intermediate for the synthesis of more complex molecules.
Caption: Key reactivity pathways of (1-Bromo-3-phenylpropyl)benzene.
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Nucleophilic Substitution: The benzylic bromide is an excellent leaving group, facilitating both Sₙ1 and Sₙ2 reactions. This allows for the introduction of a wide range of nucleophiles, including hydroxides, alkoxides, cyanides, and amines, to generate a diverse library of derivatives.
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Elimination Reactions: In the presence of a strong, non-nucleophilic base, (1-Bromo-3-phenylpropyl)benzene can undergo elimination to form 1,3-diphenylpropene.
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Formation of Organometallic Reagents: The compound can react with metals such as magnesium or lithium to form Grignard or organolithium reagents, respectively. These are powerful nucleophiles for the formation of new carbon-carbon bonds.
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Cross-Coupling Reactions: The corresponding organometallic reagents can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to form more complex molecular architectures.
Applications in Drug Development
While there are no specific drugs currently on the market that are direct derivatives of (1-Bromo-3-phenylpropyl)benzene, its structural motifs and reactivity make it a promising scaffold and intermediate for medicinal chemistry programs.
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Scaffold for Bioactive Molecules: The 1,3-diphenylpropane core is present in a number of biologically active compounds. The ability to functionalize this scaffold at the benzylic position via the bromo-intermediate allows for the systematic exploration of structure-activity relationships (SAR).
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Introduction of Pharmacophores: The reactivity of the benzylic bromide allows for the facile introduction of various pharmacophores, which can modulate the biological activity, selectivity, and pharmacokinetic properties of a lead compound.
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Pro-drug Strategies: The benzylic position can be functionalized to create pro-drugs that release the active parent molecule under specific physiological conditions.
Safety and Handling
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Toxicity: Benzylic halides are often lachrymators and can be irritating to the skin, eyes, and respiratory tract. They are also generally considered to be alkylating agents and should be handled with care as potential mutagens.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container. It may be light-sensitive and should be protected from prolonged exposure to light.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
(1-Bromo-3-phenylpropyl)benzene, with the CAS Registry Number 21460-80-0, is a valuable, albeit under-characterized, chemical intermediate. Its synthesis via the benzylic bromination of 1,3-diphenylpropane is a feasible and scalable approach. The reactivity of the benzylic carbon-bromine bond provides a versatile handle for a wide range of chemical transformations, making it a promising building block for the synthesis of novel organic molecules, particularly in the fields of medicinal chemistry and drug discovery. Further experimental characterization of its properties and reactivity is warranted to fully exploit its synthetic potential.
References
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NextSDS. (1-Bromo-3-phenylpropyl)benzene — Chemical Substance Information. [Link]
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PubChemLite. (1-bromo-3-phenylpropyl)benzene (C15H15Br). [Link]
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Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
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Chad's Prep. (2020, December 17). 10.3 Allylic and Benzylic Bromination with NBS. [Link]
